Vinorelbine - 71486-22-1

Vinorelbine

Catalog Number: EVT-463804
CAS Number: 71486-22-1
Molecular Formula: C45H54N4O8
Molecular Weight: 778.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vinorelbine, also known as 5′-nor-anhydrovinblastine, is a semisynthetic vinca alkaloid derived from the leaves of Catharanthus roseus (Madagascar periwinkle). [] It is classified as an antineoplastic agent due to its ability to inhibit cell division. [, ] In scientific research, vinorelbine serves as a valuable tool for studying cell cycle regulation, microtubule dynamics, and drug resistance mechanisms. [, ]

Future Directions
  • Enhancing Delivery Systems: Developing more effective and stable liposomal formulations of vinorelbine to improve its delivery and reduce toxicity. [, ]
  • Targeted Therapies: Investigating vinorelbine-based therapies targeted to specific cancer cells using antibody-directed conjugation strategies. []
  • Combinations with Immunotherapy: Exploring the potential of vinorelbine in combination with immunotherapies to enhance its efficacy against various cancers. []
  • Predictive Biomarkers: Identifying biomarkers that can predict vinorelbine sensitivity and resistance in different cancer types, like the BRCA1/MAD2L1 deficiency in mesothelioma. []

Vinflunine

Compound Description: Vinflunine (20′,20′-difluoro-3′,4′-dihydrovinorelbine, F12158) is a novel, semi-synthetic Vinca alkaloid that is structurally similar to vinorelbine. It is currently being investigated in clinical trials as a potential treatment for various types of cancer. Similar to other vinca alkaloids, vinflunine exerts its anticancer effects by inhibiting microtubule assembly and inducing tubulin self-association into spiral aggregates, ultimately leading to cell cycle arrest and apoptosis .

4′-O-Deacetylvinorelbine

Compound Description: 4′-O-Deacetylvinorelbine is an active metabolite of vinorelbine. It is formed through the deacetylation of vinorelbine, primarily mediated by carboxylesterase Ces2a in the liver . This metabolite exhibits its own antitumor activity, contributing to the overall efficacy of vinorelbine.

Relevance: As an active metabolite of vinorelbine, 4′-O-deacetylvinorelbine plays a significant role in the drug's pharmacodynamic profile. The interplay between vinorelbine and its metabolite, influenced by factors like P-glycoprotein, Mrp2, Cyp3a, and Ces2a activity, ultimately affects the drug's availability and efficacy .

Vincristine

Compound Description: Vincristine is a naturally occurring Vinca alkaloid isolated from Catharanthus roseus. It is a widely used chemotherapeutic agent, particularly effective in treating hematologic malignancies and some solid tumors. Vincristine disrupts microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis .

Vinblastine

Compound Description: Vinblastine, another naturally occurring Vinca alkaloid, is derived from Catharanthus roseus. Like vincristine, vinblastine demonstrates antitumor activity by interfering with microtubule assembly and dynamics, leading to mitotic arrest and apoptosis. It is commonly used in combination chemotherapy regimens for various cancers .

Paclitaxel

Compound Description: Paclitaxel, a taxane derived from the Pacific yew tree (Taxus brevifolia), exerts its anticancer activity by stabilizing microtubules, preventing depolymerization, and ultimately disrupting normal cell division. This mechanism contrasts with the Vinca alkaloids, which inhibit microtubule polymerization. Paclitaxel is widely used in the treatment of various solid tumors , , .

Docetaxel

Compound Description: Docetaxel is another taxane, similar in structure and mechanism of action to paclitaxel. It stabilizes microtubules and prevents their depolymerization, ultimately leading to cell cycle arrest and apoptosis. Docetaxel is widely used in the treatment of various cancers, including breast, lung, and prostate cancers , .

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors. It exerts its cytotoxic effects by binding to DNA, forming DNA adducts that interfere with DNA replication and transcription, ultimately triggering apoptosis , , .

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog that interferes with DNA synthesis. Once incorporated into DNA, gemcitabine inhibits further DNA elongation, leading to cell cycle arrest and apoptosis. It is widely used in the treatment of various solid tumors .

Capecitabine

Compound Description: Capecitabine is an orally administered chemotherapy prodrug that is converted to 5-fluorouracil (5-FU) in the body. 5-FU acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis, ultimately leading to cell death. Capecitabine is widely used in the treatment of various cancers, including breast and colorectal cancers .

Relevance: Capecitabine, like vinorelbine, is often employed in the treatment of breast cancer, but it operates through a distinct mechanism by disrupting DNA synthesis. While capecitabine is generally well-tolerated, it can cause specific side effects like hand-foot syndrome and diarrhea, which differ from vinorelbine's toxicity profile .

Ifosfamide

Compound Description: Ifosfamide is an alkylating agent that cross-links DNA strands, interfering with DNA replication and transcription. It is used in the treatment of various cancers, including sarcomas and lymphomas .

Relevance: Ifosfamide, with its DNA-alkylating properties, is sometimes combined with vinorelbine in chemotherapy regimens. While the combination can potentially enhance antitumor activity, it also carries a significant risk of myelosuppression and other toxicities. Close monitoring and management of adverse effects are crucial when administering ifosfamide and vinorelbine concurrently .

Epirubicin

Compound Description: Epirubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, ultimately leading to DNA damage and cell death. It is commonly used in the treatment of breast cancer and other malignancies .

Relevance: Vinorelbine and epirubicin, both active agents against breast cancer, operate through distinct mechanisms. While vinorelbine targets microtubules, epirubicin disrupts DNA replication and repair processes. Combining these agents can potentially improve efficacy, but it necessitates careful monitoring for potential overlapping toxicities, especially cardiotoxicity associated with anthracyclines like epirubicin .

Oxaliplatin

Compound Description: Oxaliplatin is another platinum-based chemotherapeutic agent that forms DNA adducts, inhibiting DNA replication and transcription. It is primarily used in the treatment of colorectal cancer and other gastrointestinal malignancies .

Relevance: Oxaliplatin shares a similar mechanism of action with cisplatin, forming DNA adducts, but has a distinct toxicity profile. While both can be combined with vinorelbine in chemotherapy regimens, oxaliplatin is considered less nephrotoxic but can cause peripheral neuropathy, which may be additive with vinorelbine's neurotoxic potential. Careful patient selection and monitoring for toxicities are essential when using this combination .

Relevance: While both titanocene dichloride and vinorelbine exhibit antitumor activity, their mechanisms of action differ. Vinorelbine primarily disrupts microtubule dynamics, while titanocene dichloride interferes with DNA synthesis. Both drugs have shown efficacy against ovarian cancer in preclinical models, but titanocene dichloride's clinical translation has been limited by toxicity concerns .

Synthesis Analysis

Methods and Technical Details

Vinorelbine can be synthesized through several methods, with one notable process involving the dehydration of vinblastine. The synthesis typically includes the following steps:

  1. Dehydration Reaction: Vinblastine undergoes a dehydration reaction using Weir David Smail reagent in a polar solvent such as acetonitrile or dimethylformamide. This step is crucial for improving the yield and purity of the final product .
  2. Bromination: The resulting compound from the dehydration is then subjected to bromination, where bromine is added to facilitate further reactions leading to vinorelbine .
  3. Purification: High-performance liquid chromatography is employed to purify vinorelbine and assess its purity levels, which can exceed 90% in optimal conditions .

Yield Improvements

Recent advancements in synthesis have reported improvements in yield from approximately 20% to over 30% by optimizing reaction conditions and purification techniques .

Molecular Structure Analysis

Structure and Data

Vinorelbine's molecular formula is C₃₃H₄₃N₃O₄, with a molecular weight of 563.7 g/mol. The structure features a complex arrangement of rings characteristic of vinca alkaloids, including a unique configuration that contributes to its biological activity.

  • Molecular Structure: Vinorelbine contains a core structure with two primary ring systems linked by an ether bond, which is crucial for its function as an antitumor agent.
Chemical Reactions Analysis

Reactions and Technical Details

Vinorelbine participates in various chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: At different pH levels, vinorelbine exhibits varying stability; it is stable at neutral pH but degrades significantly at alkaline pH (pH 9) where degradation can reach 100% within days .
  2. Drug Delivery Systems: Recent studies have explored loading vinorelbine into nanoparticles for enhanced delivery mechanisms, demonstrating controlled release under specific conditions (e.g., pH changes) and photothermal activation .
Mechanism of Action

Process and Data

Vinorelbine exerts its anticancer effects primarily through inhibition of microtubule formation during mitosis. By binding to tubulin, it prevents the assembly of microtubules necessary for chromosome segregation:

  • Inhibition of Mitosis: This disruption leads to cell cycle arrest at the metaphase stage, ultimately resulting in apoptosis (programmed cell death) of cancer cells.
  • Data on Efficacy: Clinical studies have shown that vinorelbine significantly improves survival rates in patients with non-small cell lung cancer when used as part of combination chemotherapy regimens.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Vinorelbine is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound shows stability under acidic to neutral pH but degrades rapidly under alkaline conditions.

Relevant data indicates that vinorelbine has a log partition coefficient (log K ow) ranging between 3.43 and 3.74, suggesting moderate lipophilicity which influences its absorption and distribution in biological systems .

Applications

Scientific Uses

Vinorelbine's primary application lies in oncology as a chemotherapeutic agent. Its uses include:

  • Treatment of Lung Cancer: It is widely used for treating advanced non-small cell lung cancer.
  • Breast Cancer Therapy: Vinorelbine is also part of treatment protocols for metastatic breast cancer.
  • Research Applications: Ongoing research explores its use in novel drug delivery systems, including nanoparticle formulations aimed at improving therapeutic efficacy and reducing side effects associated with traditional chemotherapy .
Historical Development and Classification of Vinorelbine

Discovery and Semisynthetic Origins in Vinca Alkaloid Chemistry

Vinorelbine emerged from systematic efforts to improve the therapeutic profile of naturally occurring Vinca alkaloids. In the 1980s, French pharmacologist Pierre Potier and his team at the Centre National de la Recherche Scientifique (CNRS) pioneered its development through semisynthetic modification of precursors isolated from the Madagascan periwinkle (Catharanthus roseus) [1] [2]. Unlike vinblastine and vincristine – dimeric alkaloids directly extracted from the plant – vinorelbine was engineered by restructuring the catharanthine moiety while retaining the vindoline subunit. This process involved:

  • Selective deoxygenation of leurosine (a natural Vinca alkaloid) using the Nugent-RajanBabu reagent [1] [3]
  • Coupling of catharanthine and vindoline to form anhydrovinblastine, a pivotal intermediate later converted to vinorelbine via bromination and trifluoroacetic acid/silver tetrafluoroborate treatment [3] [6]

The strategic replacement of the catharanthine's 8-membered ring (vs. 9-membered in vinblastine) enhanced tubulin-binding specificity while reducing neurotoxicity [6] [10]. This innovation exemplified the shift from plant-derived cytotoxins to rationally optimized agents.

Table 1: Key Natural Precursors in Vinorelbine Synthesis

PrecursorSource PlantRole in Synthesis
CatharanthineCatharanthus roseusDonor of the modified catharanthine moiety
VindolineCatharanthus roseusProvides the vindoline structural framework
LeurosineCatharanthus roseusIntermediate for deoxygenation reactions

Structural Evolution from Vinblastine and Catharanthine Moieties

Vinorelbine's molecular design (C₄₅H₅₄N₄O₈) represents a targeted departure from classical Vinca alkaloids. Its structure features:

  • Contracted catharanthine cage: The 9-membered piperidine ring in vinblastine is reduced to an 8-membered system, achieved via reductive dehydroxylation of anhydrovinblastine [3] [7]
  • Retained vindoline domain: The vindoline component remains structurally analogous to vinblastine, preserving essential microtubule-interacting elements [3] [10]
  • Biopolar functionality: The molecule maintains spatially distinct hydrophobic (catharanthine) and hydrophilic (vindoline) domains critical for tubulin binding [6]

This structural refinement altered pharmacodynamics:

  • Increased selectivity for mitotic microtubules over axonal polymers, reducing neurotoxicity [6]
  • Enhanced lipophilicity (log P ≈ 3.2), improving tissue penetration compared to vincristine (log P ≈ 2.8) [10]
  • Maintained potency via high-affinity binding to the vinca domain of β-tubulin (Kd = 0.1–0.5 μM), suppressing microtubule dynamics by 75% at 0.8 μM concentrations [6]

Table 2: Structural and Functional Comparison of Select Vinca Alkaloids

AlkaloidMolecular WeightKey Structural FeatureTubulin Binding Affinity
Vinorelbine778.94 g/mol8-membered catharanthine ringHigh (IC₅₀ = 1.4 μM)
Vinblastine810.98 g/mol9-membered catharanthine ringHigh (IC₅₀ = 1.2 μM)
Vincristine824.97 g/molFormyl group on vindoline NModerate (IC₅₀ = 2.8 μM)
Catharanthine*336.43 g/molPrecursor monomerLow (IC₅₀ >10 μM)

*Catharanthine included for reference

Chronology of Regulatory Approvals and Clinical Adoption

Vinorelbine's clinical integration followed a defined pathway from initial authorization to expanded indications:

  • 1989: First approval in France under the brand name Navelbine® for advanced non-small cell lung cancer (NSCLC) based on Phase III trials showing 24% response rates as monotherapy [1] [2]
  • 1991: Extension to metastatic breast cancer following trials demonstrating 40–60% response rates in combination with anthracyclines [2] [5]
  • 1994: US FDA approval (NDA #20–388) for unresectable advanced NSCLC, supported by the landmark Elderly Lung Cancer Vinorelbine Italian Study showing 32% response rates vs. 14% for best supportive care (p=0.003) [1] [4] [6]
  • 2000: FDA supplement approval (NDA #20–388/S8) for NSCLC-cisplatin combination therapy after Phase III data confirmed 30% response rates and 40-week median survival [4] [9]
  • 2019: EU orphan designation (EU/3/18/2133) for soft tissue sarcoma based on preclinical superiority over doxorubicin and early clinical synergy with cyclophosphamide [8]
  • 2021: Recognition of metronomic oral vinorelbine as an option for platinum-unfit NSCLC patients (Tempo Lung trial) [2]

Table 3: Global Regulatory Milestones and Indication Expansions

YearRegion/AgencyIndicationBasis of Approval
1989FranceAdvanced NSCLCPhase III monotherapy response (24%)
1991FranceMetastatic breast cancerPhase II combination studies (40–60% response)
1994US FDAUnresectable advanced NSCLCSuperior survival vs. supportive care (ELVIS study)
2000FDA (supplemental)NSCLC-cisplatin combinationPhase III: 30% response, 40-week survival
2019EMASoft tissue sarcoma (orphan designation)Preclinical efficacy and early clinical data
2021-Metronomic oral therapy for NSCLCTempo Lung trial (PFS improvement)

The drug's adoption was accelerated by formulation advancements:

  • 1990s: Intravenous solution (10 mg/mL concentrate) [9]
  • 2000s: Oral soft gelatin capsules (30/40/60 mg doses) with 43% absolute bioavailability, registered in Europe but not US/Australia [1] [2]
  • 2010s: Liposomal formulations to enhance tumor targeting, enabling the 2019 orphan designation for sarcomas [8] [10]

Vinorelbine remains on the WHO List of Essential Medicines, affirming its global therapeutic value in oncology [1] [4].

Properties

CAS Number

71486-22-1

Product Name

Vinorelbine

IUPAC Name

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C45H54N4O8

Molecular Weight

778.9 g/mol

InChI

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28?,37?,38?,39?,42-,43-,44+,45+/m1/s1

InChI Key

GBABOYUKABKIAF-BNOAFZRRSA-N

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Solubility

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/

Synonyms

5' Nor anhydrovinblastine
5'-nor-anhydrovinblastine
KW 2307
KW-2307
KW2307
Navelbine
vinorelbine
vinorelbine tartrate

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Isomeric SMILES

CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.